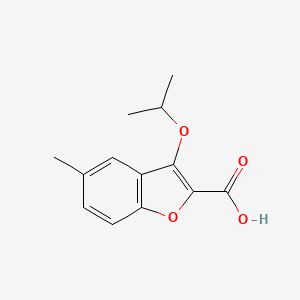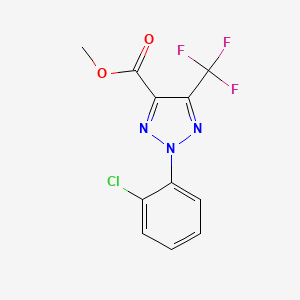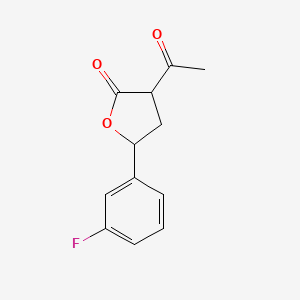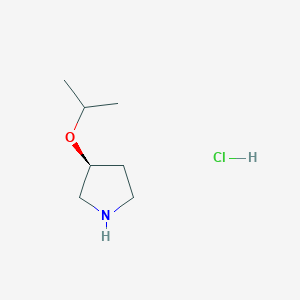![molecular formula C9H8O3S B15056121 5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one](/img/structure/B15056121.png)
5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one is a heterocyclic compound with the molecular formula C9H8O3S and a molecular weight of 196.22 g/mol . This compound is part of the aromatic heterocycles family and is characterized by the presence of a benzene ring fused with an oxathiol ring, which contains both oxygen and sulfur atoms . It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylphenol with sulfur and an oxidizing agent to form the oxathiol ring . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxathiol ring can be reduced to form a thiol or alcohol.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of 5-oxo-6,7-dimethylbenzo[d][1,3]oxathiol-2-one.
Reduction: Formation of 5-hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-thiol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the oxathiol ring can interact with enzymes and receptors. These interactions can modulate biological activities, such as inhibiting enzyme function or altering cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hydroxy-6-methylbenzo[d][1,3]oxathiol-2-one
- 5-Hydroxy-7-methylbenzo[d][1,3]oxathiol-2-one
- 6,7-Dimethylbenzo[d][1,3]oxathiol-2-one
Uniqueness
5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one is unique due to the presence of both hydroxyl and dimethyl groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H8O3S |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
5-hydroxy-6,7-dimethyl-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C9H8O3S/c1-4-5(2)8-7(3-6(4)10)13-9(11)12-8/h3,10H,1-2H3 |
Clave InChI |
DJASWJYCIFOWAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1O)SC(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B15056042.png)

![2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15056061.png)



![4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15056075.png)
![Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15056077.png)



![Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate](/img/structure/B15056098.png)

![3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B15056120.png)
